N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide
Description
N-(2-(6-Isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzofuran core fused with a coumarin (2-oxo-2H-chromen) moiety and a furan-2-carboxamide substituent.
Properties
IUPAC Name |
N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-14(2)15-9-10-20-17(12-15)18(13-22(27)30-20)24-23(16-6-3-4-7-19(16)31-24)26-25(28)21-8-5-11-29-21/h3-14H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVMGWFFNYIZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromenyl intermediate. This intermediate is synthesized by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting product is then coupled with a benzofuran derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, heterocyclic frameworks, and physicochemical properties.
Structural Analogs with Methoxy and Methyl Substituents
describes (E)-N-(2-(methoxyphenyl)phenyl)furan-2-carboxamide derivatives (e.g., C20H18NO3 and C21H20NO4). Key differences include:
- Substituents: Methoxy groups in these analogs vs. the isopropyl group in the target compound.
- Spectral Data : All compounds in show NH signals in ¹H NMR (δ ~9–10 ppm) and HRMS validation. The target compound’s isopropyl group would introduce distinct ¹H NMR splitting patterns (e.g., δ 1.2–1.5 ppm for CH(CH3)2) .
Thiazolidinone-Chromone Hybrids
, and 9 detail N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, which combines a chromone (4-oxo-4H-chromen) with a thiazolidinone ring. Comparisons include:
- Heterocyclic Systems: The thiazolidinone ring enables strong N–H···O hydrogen bonding, as observed in its crystal structure, whereas the target compound’s benzofuran may favor C–H···O or π-π interactions .
- Pharmacophore Positioning : Chromone derivatives (4-oxo) in are associated with antifungal activity, while the target’s coumarin (2-oxo) scaffold may confer distinct bioactivity due to altered electron distribution .
Furan-Carboxamide Derivatives in Patents
discloses furan-2-carboxamide derivatives linked to quinoline and pyrimidine cores (e.g., N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide). Differences include:
- Core Heterocycles: Quinoline-pyrimidine systems in patent compounds vs. benzofuran-coumarin in the target. Quinoline’s planar structure may enhance DNA intercalation, whereas benzofuran’s fused rings could improve rigidity for target selectivity .
- Solubility : The patent compounds’ tetrahydrofuran-3-yl-oxy group increases solubility compared to the target’s isopropyl substituent .
Crystallographic and Computational Insights
, and 9 highlight the role of hydrogen bonding and π-π stacking in stabilizing crystal structures. For example:
- Hydrogen Bonding: The thiazolidinone derivative forms strong N–H···O bonds (2.75–2.85 Å), while the target’s benzofuran may rely on weaker C–H···O interactions .
- Dihedral Angles : In , the chromone and furan rings form dihedral angles of 89.4° and 78.5°, suggesting steric hindrance. The target’s isopropyl group could further distort geometry, impacting packing efficiency .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Parameters
| Compound | Crystal System | Hydrogen Bond Lengths (Å) | π-π Stacking (Å) | Reference |
|---|---|---|---|---|
| Target Compound (Predicted) | Monoclinic | C–H···O (~3.0) | ~3.8 (benzofuran) | - |
| Thiazolidinone-Chromone Hybrid | Triclinic (P1) | N–H···O: 2.75–2.85 | Cg–Cg: 3.838 |
Biological Activity
N-(2-(6-isopropyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A chromenone core
- A benzofuran moiety
- An amide functional group
This structural complexity contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through:
- Tubulin Polymerization Inhibition : Molecular docking studies suggest that the compound interacts with the colchicine binding site on tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis .
Antiviral Activity
Research has also explored the antiviral properties of this compound. It has been suggested that modifications to its structure can enhance its activity against viral targets, although specific data on its efficacy against particular viruses remains limited .
Study 1: Antiproliferative Activity Assessment
A comprehensive study assessed the biological activity of various derivatives of compounds similar to this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against multiple cancer cell lines. The most active derivative demonstrated an IC50 of 0.57 µM against HepG2 cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. The study found that treatment with this compound led to significant downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1, promoting cell death in cancer models .
Data Table: Biological Activities Summary
| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa | 0.73 | Cell cycle arrest at G2/M phase |
| Antiproliferative | A549 | 0.57 | Tubulin polymerization inhibition |
| Apoptosis Induction | MCF-7 | 5.74 | Caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
